Piperidine-4-carbaldehyde

Catalog No.
S733945
CAS No.
50675-20-2
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidine-4-carbaldehyde

CAS Number

50675-20-2

Product Name

Piperidine-4-carbaldehyde

IUPAC Name

piperidine-4-carbaldehyde

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h5-7H,1-4H2

InChI Key

HRVXPXCISZSDCC-UHFFFAOYSA-N

SMILES

C1CNCCC1C=O

Canonical SMILES

C1CNCCC1C=O

Precursor for Drug Discovery

One of the primary applications of Piperidine-4-carbaldehyde lies in its ability to serve as a starting material for the synthesis of diverse pharmaceutically relevant compounds. Here are some examples:

  • Pim-1 inhibitors: Pim-1 kinases are enzymes implicated in various cancers. Studies have shown that specific molecules derived from Piperidine-4-carbaldehyde exhibit inhibitory effects on Pim-1, suggesting their potential as anti-cancer agents [1].
  • Selective GPR119 agonists: GPR119 is a G-protein-coupled receptor involved in regulating insulin secretion and blood sugar levels. Researchers have developed selective agonists of GPR119 using Piperidine-4-carbaldehyde as a key building block, potentially offering a novel approach to treating type II diabetes [2].
  • M-tropic (R5) HIV-1 replication inhibitors: M-tropic HIV-1 strains are responsible for a significant portion of HIV infections globally. Certain compounds synthesized from Piperidine-4-carbaldehyde have demonstrated the ability to inhibit the replication of these strains, raising hope for the development of novel anti-HIV drugs [3].
  • Histone deacetylase (HDAC) inhibitors: HDACs are enzymes that regulate gene expression. HDAC inhibitors hold promise in treating various diseases, including cancer and neurodegenerative disorders. Piperidine-4-carbaldehyde can be used as a starting material for the synthesis of some HDAC inhibitors [4].
  • Selective 5-HT6 antagonists: The 5-HT6 receptor is a type of serotonin receptor implicated in several central nervous system disorders, such as anxiety and depression. Researchers have explored the potential of selective 5-HT6 antagonists derived from Piperidine-4-carbaldehyde for treating these conditions [5].

These are just a few examples, and research continues to explore the potential of Piperidine-4-carbaldehyde as a valuable tool in drug discovery and development.

Further Reading:

  • [1] Synthesis and biological evaluation of novel 4-arylpiperidine derivatives as Pim-1 kinase inhibitors
  • [2] Design, synthesis, and biological evaluation of 1-substituted piperidine-4-carboxamides as selective GPR119 agonists for the treatment of type 2 diabetes
  • [3] Synthesis and anti-HIV activity of novel piperidine derivatives
  • [4] Piperidine-based histone deacetylase inhibitors
  • [5] Synthesis and pharmacological evaluation of novel N-substituted piperidine derivatives as selective 5-HT6 receptor antagonists

Piperidine-4-carbaldehyde is an organic compound characterized by the molecular formula C6_6H11_{11}NO. It is a derivative of piperidine, featuring an aldehyde group at the 4-position of the piperidine ring. This compound is known for its role as a building block in organic synthesis, particularly in the pharmaceutical industry, where it serves as an intermediate for various bioactive compounds.

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling the compound.
  • Working in a well-ventilated fume hood.
  • Being aware of the potential for flammability and avoiding ignition sources.
  • Storing the compound in a cool, dry place away from incompatible chemicals.
, primarily due to its aldehyde functionality. Notable reactions include:

  • Knoevenagel Condensation: Piperidine-4-carbaldehyde can act as a reactant in Knoevenagel condensation reactions, where it reacts with active methylene compounds to form α,β-unsaturated carbonyl compounds. The presence of piperidine as a catalyst facilitates this reaction by lowering activation energy barriers, thus enhancing reaction efficiency .
  • Mannich Reaction: This compound can also be utilized in Mannich reactions, where it reacts with amines and formaldehyde to produce β-amino carbonyl compounds. This reaction is significant in synthesizing various pharmaceuticals and agrochemicals.

Piperidine-4-carbaldehyde exhibits various biological activities, making it a compound of interest in medicinal chemistry. Research indicates that derivatives of piperidine-4-carbaldehyde have potential applications as:

  • Antidepressants: Some studies suggest that modifications of this compound may enhance serotonin receptor activity, contributing to antidepressant effects.
  • Anticancer Agents: Certain derivatives have shown promise in inhibiting tumor growth and proliferation in preclinical studies.

Several methods exist for synthesizing piperidine-4-carbaldehyde:

  • Oxidation of Piperidine Derivatives: One common approach involves the oxidation of piperidine derivatives using oxidizing agents such as sodium periodate and 2,2,6,6-tetramethylpiperidone under mild conditions. This method yields high purity products with good yields .
  • Direct Formylation: Another method includes the direct formylation of piperidine using formylating agents like paraformaldehyde or other aldehydes under acidic or basic conditions.
  • Reactions with Isocyanides: Piperidine-4-carbaldehyde can also be synthesized through reactions involving isocyanides and appropriate electrophiles.

Piperidine-4-carbaldehyde finds applications across various fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs, including those targeting central nervous system disorders and cancer.
  • Agricultural Chemicals: The compound is used in developing agrochemicals that require specific piperidine moieties for biological activity.
  • Chemical Research: It is employed in synthetic organic chemistry as a versatile building block for creating complex molecules.

Interaction studies involving piperidine-4-carbaldehyde focus on its reactivity with biological molecules and its potential therapeutic effects. These studies often examine how modifications to the piperidine structure influence binding affinity and activity against specific biological targets such as enzymes or receptors.

Piperidine-4-carbaldehyde shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
PiperidineSaturated six-membered ring with nitrogenLacks carbonyl functionality
1-Boc-piperidine-4-carboxaldehydeContains a tert-butoxycarbonyl protecting groupUsed for selective reactions in synthesis
1-Benzylpiperidine-4-carboxaldehydeBenzyl group substitution at nitrogenEnhanced lipophilicity and biological activity
PiperazineSix-membered ring containing two nitrogen atomsDifferent ring structure affects reactivity

Piperidine-4-carbaldehyde is unique due to its specific aldehyde functionality at the 4-position, which significantly influences its reactivity and biological properties compared to these similar compounds.

XLogP3

-0.2

Wikipedia

4-Piperidinecarboxaldehyde

Dates

Last modified: 08-15-2023

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